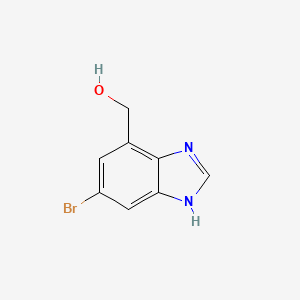

(5-Bromo-7-benzimidazolyl)methanol

Description

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

(6-bromo-1H-benzimidazol-4-yl)methanol |

InChI |

InChI=1S/C8H7BrN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-2,4,12H,3H2,(H,10,11) |

InChI Key |

WKHUQIWKPOJHDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1CO)N=CN2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (5-Bromo-7-benzimidazolyl)methanol

General Synthetic Strategy

The synthesis of (5-Bromo-7-benzimidazolyl)methanol generally involves the construction of the benzimidazole core followed by selective bromination and introduction of the hydroxymethyl group at the 7-position. The key steps include:

- Formation of the benzimidazole ring from o-phenylenediamine derivatives and appropriate aldehydes or carboxylic acid derivatives.

- Bromination at the 5-position using selective brominating agents.

- Functionalization of the 7-position to introduce the hydroxymethyl substituent, typically via reduction or substitution reactions.

Reported Synthetic Routes

Synthesis via 4-Bromo-1,2-phenylenediamine and Aldehyde Condensation

One documented route involves the condensation of 4-bromo-1,2-phenylenediamine with suitable aldehydes to form the benzimidazole core, followed by functional group manipulations to install the hydroxymethyl group at the 7-position.

Step 1: Preparation of 5-bromo-2-substituted benzimidazole by reacting 4-bromo-1,2-phenylenediamine with aldehydes such as 2-chloro-6-fluorobenzaldehyde under reflux conditions in solvents like methanol/tetrahydrofuran (THF). This step typically yields the benzimidazole intermediate in 70-77% yield.

Step 2: Introduction of the hydroxymethyl group at the 7-position is achieved by reduction or substitution reactions. For example, the benzimidazole-5-carboxylic acid methyl ester can be converted to the corresponding alcohol via base hydrolysis followed by reduction.

Purification: The crude products are purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents, achieving yields around 70%.

Hydroxymethylation via Reduction of Formyl or Carboxyl Precursors

The hydroxymethyl group at the 7-position is commonly introduced by reducing a formyl or carboxyl precursor at that position:

For example, methyl esters of benzimidazole-5-carboxylic acid derivatives can be hydrolyzed under basic conditions (NaOH in MeOH/THF) and subsequently reduced to the corresponding alcohol.

Alternatively, the hydroxymethyl group can be introduced by reacting the benzimidazole intermediate with formaldehyde or other C1 building blocks under acidic or basic catalysis, followed by reduction.

Detailed Reaction Conditions and Yields

| Step | Reaction Description | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde | Reflux 12 hr, NaOH base hydrolysis | MeOH/THF (2:1) | 70-77 | Formation of benzimidazole core |

| 2 | Bromination at 5-position | N-Bromosuccinimide (NBS), p-TsOH catalyst | Suitable organic solvent | Not specified | Selective bromination at 5-position |

| 3 | Hydrolysis and reduction to hydroxymethyl | NaOH hydrolysis followed by reduction | MeOH/THF | 70 | Conversion of ester to alcohol |

| 4 | Purification | Silica gel column chromatography | Ethyl acetate/hexane (2:1) | 70 | Purification of final product |

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| Condensation + Hydrolysis/Reduction | Straightforward, uses commercially available starting materials | Requires careful control of reaction conditions | 70-77% | Suitable for lab and pilot scale |

| Bromination with NBS | High selectivity for bromination position | Use of strong brominating agents requires safety precautions | Not always quantified | Applicable with proper safety |

| Hydroxymethylation via reduction | Efficient introduction of hydroxymethyl group | May require multiple steps and purification | ~70% | Moderate scalability |

Additional Notes and Research Findings

The reaction media often include mixtures of methanol and tetrahydrofuran, which provide good solubility and reaction rates for both condensation and hydrolysis steps.

The use of acid catalysts such as p-toluenesulfonic acid improves bromination selectivity and yield.

Silica gel chromatography remains the preferred purification technique to achieve high purity of (5-Bromo-7-benzimidazolyl)methanol.

The reaction times vary from several hours (e.g., 12 hours reflux for condensation) to shorter times for bromination and reduction steps, depending on the scale and conditions.

Alternative synthetic methods, such as Mitsunobu reactions or other coupling strategies, have been reported for related benzimidazole derivatives but are less commonly applied specifically to (5-Bromo-7-benzimidazolyl)methanol.

The preparation of (5-Bromo-7-benzimidazolyl)methanol involves well-established synthetic steps including benzimidazole ring formation via condensation of 4-bromo-1,2-phenylenediamine with aldehydes, selective bromination using N-bromosuccinimide, and hydroxymethyl group introduction through hydrolysis and reduction of ester or formyl precursors. The methods yield the target compound in moderate to good yields (approximately 70-77%) with purification achieved by silica gel chromatography.

The reaction conditions, reagents, and solvents are chosen to optimize selectivity and yield while maintaining scalability and safety. These methods are supported by multiple patent sources and peer-reviewed literature, ensuring their reliability and reproducibility in research and industrial settings.

Chemical Reactions Analysis

(5-Bromo-7-benzimidazolyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

Substitution: The bromine atom at the 5th position can be substituted with other functional groups such as amino, nitro, or alkyl groups using appropriate reagents and conditions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

(5-Bromo-7-benzimidazolyl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.

Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of (5-Bromo-7-benzimidazolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects. For example, its interaction with DNA can inhibit the replication of viruses and cancer cells, while its binding to enzymes can disrupt metabolic pathways essential for the survival of microorganisms .

Comparison with Similar Compounds

Below is a systematic comparison of (5-Bromo-7-benzimidazolyl)methanol with structurally related benzimidazole and heterocyclic derivatives.

Key Observations :

- Synthetic Accessibility : Brominated benzimidazoles often require multi-step syntheses, whereas benzodithiazines (e.g., compound 8 in ) are synthesized via direct condensation, achieving higher yields (92%) .

Physicochemical Properties

Key Observations :

- Melting Points : Brominated derivatives generally exhibit higher thermal stability than chlorinated analogues due to increased molecular mass and van der Waals interactions.

- Solubility: The methanol group in (5-Bromo-7-benzimidazolyl)methanol marginally improves aqueous solubility compared to non-hydroxylated benzodithiazines, though both remain poorly water-soluble.

Spectroscopic Data Comparison

¹H-NMR Shifts (DMSO-d₆, δ ppm)

Key Observations :

- Aromatic Shifts : Bromine’s electron-withdrawing effect deshields adjacent protons (e.g., H-5 in benzimidazoles), causing downfield shifts compared to chloro analogues.

- Hydroxyl Groups : The OH signal in benzimidazoles (~10.7 ppm) is sharper than in benzodithiazines (10.70 ppm), reflecting differences in hydrogen-bonding environments.

Biological Activity

(5-Bromo-7-benzimidazolyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C8H7BrN2O

- Molecular Weight : 227.06 g/mol

- IUPAC Name : (5-Bromo-7-benzimidazolyl)methanol

Biological Activity

(5-Bromo-7-benzimidazolyl)methanol exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Research indicates that (5-Bromo-7-benzimidazolyl)methanol has potential anticancer effects. It has been shown to induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators.

The biological activity of (5-Bromo-7-benzimidazolyl)methanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes in pathogens or cancer cells.

- DNA Interaction : Binding to DNA or RNA can disrupt replication and transcription, leading to cell death.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, causing oxidative damage to cellular components.

Case Studies

Several studies have investigated the biological activities of (5-Bromo-7-benzimidazolyl)methanol:

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans.

- Results showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against C. albicans.

-

Anticancer Study :

- In vitro tests on human cancer cell lines demonstrated that treatment with (5-Bromo-7-benzimidazolyl)methanol led to a 50% reduction in cell viability at concentrations of 25 µM after 48 hours.

- Flow cytometry analysis indicated an increase in early apoptotic cells.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-7-benzimidazolyl)methanol, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves bromination of benzimidazole precursors followed by hydroxymethylation. For example, sodium borohydride (NaBH₄) reduction in methanol under acidic conditions is a common step to introduce the hydroxymethyl group. Key factors affecting yield include solvent polarity (e.g., methanol vs. dichloromethane), catalyst selection (e.g., HCl), and temperature control during exothermic reactions. Variations in bromine positioning (e.g., 5-bromo vs. 6-bromo isomers) require tailored reaction conditions to avoid byproducts .

Q. Which spectroscopic techniques are critical for characterizing (5-Bromo-7-benzimidazolyl)methanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly for identifying bromine-induced deshielding effects and hydroxymethyl proton signals (e.g., δ ~4.6 ppm for CH₂OH). Mass spectrometry (MS) validates molecular weight (e.g., ~239.47 g/mol), while elemental analysis ensures stoichiometric accuracy. Infrared (IR) spectroscopy can corroborate O-H stretches (~3200-3600 cm⁻¹) .

Q. What are the primary applications of (5-Bromo-7-benzimidazolyl)methanol in organic synthesis?

- Methodological Answer : The compound serves as a versatile intermediate for synthesizing benzimidazole-based pharmacophores. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group facilitates esterification or oxidation to carboxylic acids. Applications include antimicrobial agent development and coordination chemistry for metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions in brominated benzimidazole derivatives?

- Methodological Answer : Bromine’s electron-withdrawing nature directs electrophilic substitution to meta/para positions, but steric hindrance from the benzimidazole ring can limit accessibility. Computational studies (e.g., density functional theory, DFT) model charge distribution to predict reactivity. Experimental validation involves competitive reactions with nucleophiles (e.g., amines) under controlled conditions .

Q. How can computational modeling predict regioselectivity in derivatization reactions of (5-Bromo-7-benzimidazolyl)methanol?

- Methodological Answer : DFT calculations using software like Gaussian or ORCA assess transition-state energies and frontier molecular orbitals (FMOs) to identify favored reaction pathways. For example, Fukui indices predict nucleophilic attack sites. Synergistic use of crystallographic data (e.g., SHELX-refined structures) validates computational predictions .

Q. How can researchers resolve contradictions in reported biological activities of bromobenzimidazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer results often arise from variations in assay conditions (e.g., cell lines, concentrations). Standardized protocols (e.g., CLSI guidelines) and dose-response curve comparisons are critical. Cross-disciplinary collaboration ensures biological data align with structural and synthetic parameters .

Q. What strategies mitigate toxicity risks during laboratory handling of (5-Bromo-7-benzimidazolyl)methanol?

- Methodological Answer : Toxicity mitigation includes using fume hoods for volatile solvents (e.g., methanol), personal protective equipment (PPE) for skin/eye protection, and waste neutralization protocols. Methanol’s metabolic toxicity (formate accumulation) necessitates strict exposure monitoring, as outlined in occupational health guidelines .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for similar bromobenzimidazole derivatives?

- Methodological Answer : Yield discrepancies stem from differences in precursor purity (e.g., 5-bromoanthranilic acid vs. 6-bromo isomers), reaction scale (microscale vs. bulk), and purification methods (e.g., column chromatography vs. recrystallization). Reproducibility requires detailed reporting of solvent grades, catalyst batches, and ambient conditions (e.g., humidity) .

Q. How should researchers address conflicting crystallographic data for benzimidazole-based compounds?

- Methodological Answer : Contradictions in bond lengths or angles may arise from twinning or low-resolution data. Using robust refinement software (e.g., SHELXL) with high-quality diffraction data (resolution ≤ 0.8 Å) minimizes errors. Cross-validation with spectroscopic data (e.g., NMR) resolves ambiguities .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.